5-(4-Formilfenil)-2-formilfenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

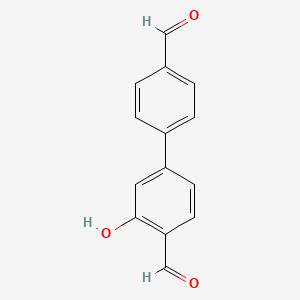

5-(4-Formylphenyl)-2-formylphenol is an organic compound characterized by the presence of two formyl groups and a phenolic hydroxyl group

Aplicaciones Científicas De Investigación

5-(4-Formylphenyl)-2-formylphenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe due to its reactive formyl groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mecanismo De Acción

Target of Action

Similar compounds like 4-formylphenylboronic acid have been found to act as stabilizers and inhibitors for enzymes .

Mode of Action

It can be inferred from related compounds that it may interact with its targets through covalent bonding . The compound may induce changes in the target’s structure or function, affecting its activity.

Biochemical Pathways

Similar compounds have been found to be involved in various organic transformations . These transformations could potentially affect downstream biochemical pathways, leading to changes in cellular processes.

Result of Action

Based on the properties of similar compounds, it can be inferred that it may influence cellular processes by interacting with specific targets, potentially leading to changes in cellular function .

Action Environment

The action, efficacy, and stability of 5-(4-Formylphenyl)-2-formylphenol can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds that can interact with 5-(4-Formylphenyl)-2-formylphenol. For instance, covalent organic frameworks (COFs), which are similar structures, have been found to act as nanoreactors, providing a proper environment for reactants to interact .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Formylphenyl)-2-formylphenol typically involves the formylation of phenolic compounds. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce formyl groups onto the aromatic ring . The reaction is usually carried out under controlled temperature conditions to ensure the selective formylation of the phenolic compound.

Industrial Production Methods

In an industrial setting, the production of 5-(4-Formylphenyl)-2-formylphenol may involve large-scale formylation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Formylphenyl)-2-formylphenol undergoes various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 5-(4-Carboxyphenyl)-2-carboxyphenol.

Reduction: 5-(4-Hydroxymethylphenyl)-2-hydroxymethylphenol.

Substitution: 5-(4-Nitrophenyl)-2-nitrophenol (nitration product).

Comparación Con Compuestos Similares

Similar Compounds

- 3-Formylphenylboronic acid

- 4-Formylphenylboronic acid

- 5-(4-Formylphenyl)barbituric acid

Comparison

Compared to similar compounds, 5-(4-Formylphenyl)-2-formylphenol is unique due to the presence of both formyl and phenolic hydroxyl groups on the same molecule. This dual functionality allows for a wider range of chemical reactions and applications. For example, while 3-formylphenylboronic acid and 4-formylphenylboronic acid are primarily used in Suzuki-Miyaura coupling reactions, 5-(4-Formylphenyl)-2-formylphenol can participate in both electrophilic aromatic substitution and nucleophilic addition reactions .

Actividad Biológica

5-(4-Formylphenyl)-2-formylphenol, also known by its CAS number 1261930-12-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure and Characteristics

- IUPAC Name : 5-(4-Formylphenyl)-2-formylphenol

- Molecular Formula : C14H12O3

- Molecular Weight : 232.24 g/mol

The compound features two formyl groups attached to a biphenyl structure, which may contribute to its biological activity through various mechanisms.

Antioxidant Properties

Research has shown that phenolic compounds like 5-(4-Formylphenyl)-2-formylphenol exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

A study assessing the antioxidant capacity of similar compounds indicated that structural features such as hydroxyl groups significantly enhance their ability to scavenge free radicals. This suggests that 5-(4-Formylphenyl)-2-formylphenol may possess similar properties, potentially reducing oxidative damage in biological systems .

Anti-inflammatory Effects

Phenolic compounds have also been recognized for their anti-inflammatory properties. In models of inflammation, such as carrageenan-induced paw edema in rats, compounds with similar structures demonstrated significant inhibition of inflammatory responses, suggesting that 5-(4-Formylphenyl)-2-formylphenol could exert comparable effects through cyclooxygenase inhibition .

The biological activity of 5-(4-Formylphenyl)-2-formylphenol is likely mediated through its interaction with specific molecular targets:

- Free Radical Scavenging : The presence of hydroxyl groups allows the compound to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways (e.g., cyclooxygenases), thereby reducing the production of pro-inflammatory mediators .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Reduces DPPH radical formation | |

| Anti-inflammatory | Inhibits paw edema in rat models | |

| Antimicrobial | Potential activity against pathogens |

Case Studies

- Antioxidant Study : A recent investigation into the antioxidant properties of phenolic compounds found that derivatives similar to 5-(4-Formylphenyl)-2-formylphenol exhibited IC50 values indicating strong scavenging activity against DPPH radicals. The study emphasized the importance of structural features in enhancing antioxidant efficacy .

- Inflammation Model : In a controlled experiment involving carrageenan-induced inflammation, compounds structurally related to 5-(4-Formylphenyl)-2-formylphenol showed significant reduction in edema compared to controls, suggesting a therapeutic potential for inflammatory conditions .

Propiedades

IUPAC Name |

4-(4-formylphenyl)-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-8-10-1-3-11(4-2-10)12-5-6-13(9-16)14(17)7-12/h1-9,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBYWILPDWAYHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00685053 |

Source

|

| Record name | 3-Hydroxy[1,1'-biphenyl]-4,4'-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261930-12-4 |

Source

|

| Record name | 3-Hydroxy[1,1'-biphenyl]-4,4'-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.